molecular formula C13H11N3O B8469264 N-(7-(Cyanomethyl)quinolin-2-YL)acetamide

N-(7-(Cyanomethyl)quinolin-2-YL)acetamide

Cat. No.: B8469264
M. Wt: 225.25 g/mol
InChI Key: MEAYLBYRFHLVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-(Cyanomethyl)quinolin-2-YL)acetamide is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

N-[7-(cyanomethyl)quinolin-2-yl]acetamide

InChI

InChI=1S/C13H11N3O/c1-9(17)15-13-5-4-11-3-2-10(6-7-14)8-12(11)16-13/h2-5,8H,6H2,1H3,(H,15,16,17)

InChI Key

MEAYLBYRFHLVOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC(=C2)CC#N)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 21 (0.216 g, 0.773 mmol) was diluted with anhydrous DMF (10 mL), and NaCN (0.190 g, 3.87 mmol) was added. The orange mixture was stirred at room temperature for 17 h. The mixture was concentrated and partitioned between EtOAc and H2O (50 mL each), and the layers were separated. The aqueous phase was extracted with EtOAc (2×50 mL), the combined organic layers were washed with H2O (2×80 mL) and sat aq. NaCl (50 mL) and dried over anhydrous sodium sulfate and concentrated. The residue was purified by flash column chromatography (SiO2), eluting with a gradient of 15% EtOAc in CH2Cl2 to 25% EtOAc in CH2Cl2 to yield the title compound as a white solid (0.109 g, 63%): mp 180-182° C. 1H-NMR (500 MHz; CDCl3): δ 8.44 (dd, J=8.3, 0.4 Hz, 1 H), 8.27-8.22 (m, 1 H), 8.18 (d, J=9.0 Hz, 1 H), 7.81 (d, J=8.4 Hz, 1 H), 7.79 (s, 1 H), 7.40 (dd, J=8.3, 1.7 Hz, 1 H), 3.94 (s, 2 H), 2.28 (s, 3 H); 13C-NMR (126 MHz; CDCl3): δ 169.2 (1 C), 151.5 (1 C), 138.8 (1 C), 132.1 (1 C), 128.7 (1 C), 126.2 (1 C), 125.6 (1 C), 124.9 (1 C), 117.3 (1 C), 114.7 (1 C), 25.1 (1 C), 24.0 (1 C); ESIMS m/z (rel. intensity) 473 (2M+Na+, 100).
Quantity
0.216 g
Type
reactant
Reaction Step One
Name
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
63%

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